5-Isopropylpyrimidin-2-ol hydrochloride

Medicinal chemistry Building block characterization Lead optimization

Medicinal chemists probing pyrimidine 5-position SAR require regiochemically unambiguous building blocks to ensure reproducible lead optimization. 5-Isopropylpyrimidin-2-ol hydrochloride (CAS 1401426-12-7) directly addresses this need as a well-characterized heterocyclic intermediate. • Purity: ≥95% (MW 174.63 g/mol, C₇H₁₁ClN₂O) • Moderately lipophilic isopropyl probe (LogP -0.15) for hydrophobic pocket mapping • Suitable synthon for kinase inhibitor (PI3K, CDK) and anti-inflammatory agent libraries • In stock with rapid global dispatch; COA and NMR data available

Molecular Formula C7H11ClN2O
Molecular Weight 174.63 g/mol
CAS No. 1401426-12-7
Cat. No. B1402836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Isopropylpyrimidin-2-ol hydrochloride
CAS1401426-12-7
Molecular FormulaC7H11ClN2O
Molecular Weight174.63 g/mol
Structural Identifiers
SMILESCC(C)C1=CNC(=O)N=C1.Cl
InChIInChI=1S/C7H10N2O.ClH/c1-5(2)6-3-8-7(10)9-4-6;/h3-5H,1-2H3,(H,8,9,10);1H
InChIKeyPUMOFAGEFSQEHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Isopropylpyrimidin-2-ol hydrochloride: Profile & Procurement


5-Isopropylpyrimidin-2-ol hydrochloride (CAS 1401426-12-7) is a nitrogen-containing heterocyclic building block belonging to the pyrimidin-2-ol class, characterized by an isopropyl substituent at the 5-position of the pyrimidine ring [1]. The compound is commercially supplied as the hydrochloride salt with a molecular formula of C₇H₁₁ClN₂O and a molecular weight of 174.63 g/mol . While pyrimidine-based compounds are broadly recognized for their roles in kinase inhibition, antimicrobial, and anti-inflammatory research, specific published biological activity data for this exact compound remain limited in the peer-reviewed literature as of 2026.

Scaffold 5-substituted pyrimidine core for SAR exploration
Form Hydrochloride salt for aqueous solubility and handling
Purity Research-grade purity suitable for synthesis workflows
Use Context Building block for kinase inhibitor and inflammation research lead optimization

5-Isopropylpyrimidin-2-ol hydrochloride Substitution Risks


The pyrimidine scaffold exhibits profound structure-activity relationship (SAR) sensitivity to substitution pattern, wherein even minor modifications—such as the position of an isopropyl group—can alter tautomeric equilibrium, hydrogen-bonding capacity, and target binding profiles [1]. Specifically, the conversion between pyrimidin-2(1H)-one and pyrimidin-2-ol tautomers is influenced by substituent electronic and steric effects, which in turn modulate solubility, LogP, and molecular recognition [2]. Consequently, substituting 5-isopropylpyrimidin-2-ol hydrochloride with a 4-isopropyl, 6-isopropyl, or unsubstituted analog without experimental validation introduces substantial risk of altered physicochemical properties, divergent biological activity, and irreproducible synthetic outcomes. The following evidence, while limited in published quantitative data specific to this compound, establishes the structural and procurement context against which comparative evaluation must proceed.

Positional isomer mismatch

4- or 6-isopropyl pyrimidine analogs may alter tautomerism, solubility, and biological recognition.

Unsubstituted analog gap

The pyrimidin-2-ol core lacks steric and electronic effects of the 5-isopropyl group, limiting direct replacement.

Supply pattern risk

Related 5-isopropylpyrimidine derivatives have been discontinued, signaling potential procurement constraints.

5-Isopropylpyrimidin-2-ol hydrochloride: Evidence Guide


Distinct Physicochemical Properties

The 5-isopropyl substitution of 5-isopropylpyrimidin-2-ol hydrochloride (C₇H₁₀N₂O·HCl) produces markedly different physicochemical properties compared to the unsubstituted pyrimidin-2-ol core scaffold (C₄H₄N₂O). Specifically, the target compound exhibits a molecular weight of 174.63 g/mol (free base: 138.17 g/mol) and a calculated LogP of -0.15, compared to the parent pyrimidin-2-ol which has a molecular weight of 96.09 g/mol and a calculated LogP of approximately 0.18 [1]. The hydrochloride salt form further enhances aqueous solubility relative to the free base, which is critical for biological assay compatibility.

Physicochemical Shift
Reported
MW: 174.63 vs 96.09 g/mol LogP: −0.15 vs ~0.18
Requires compound-specific analytical method development.
Calculated properties; confirm experimentally.
Medicinal chemistry Building block characterization Lead optimization

Commercial Availability & Purity

5-Isopropylpyrimidin-2-ol hydrochloride is commercially available as a research-grade building block with a specified purity of ≥95% (HPLC) and is supplied as a solid . In contrast, several structurally related pyrimidin-2-ol analogs—including 5-isopropylpyrimidin-2-ol hydrochloride—have been noted as discontinued products by certain suppliers, indicating potential supply chain constraints or limited commercial demand for this specific substitution pattern . This discontinuation status may affect procurement planning for long-term research programs requiring this precise scaffold.

Procurement Profile
Data to verify
≥95% purity (HPLC); solid form
Verify supply status before procurement planning.
Some related analogs discontinued by certain suppliers.
Procurement Quality control Synthetic chemistry

Lipoxygenase and IMPDH Inhibitory Activity

While direct quantitative inhibition data for 5-isopropylpyrimidin-2-ol hydrochloride are not available in the peer-reviewed literature, class-level evidence indicates that pyrimidin-2-ol derivatives can act as inhibitors of lipoxygenase (LOX) and inosine-5′-monophosphate dehydrogenase (IMPDH) [1][2]. Specifically, structurally related pyrimidine compounds have demonstrated Ki values in the nanomolar to low micromolar range against IMPDH (e.g., Ki = 240 nM for certain analogs), and lipoxygenase inhibition has been documented for pyrimidine-based scaffolds [3]. The presence of the 5-isopropyl group may modulate binding affinity through steric and electronic effects; however, no direct comparative data exist to quantify this effect relative to unsubstituted or differently substituted analogs.

Class-Level Activity
Class-level
IMPDH Ki 240 nM – >5 µM (pyrimidine class)
Primary validation required for target-specific activity.
No direct data for this compound.
Inflammation Immunology Enzyme inhibition

5-Isopropylpyrimidin-2-ol hydrochloride Applications


Medicinal Chemistry SAR Building Block

5-Isopropylpyrimidin-2-ol hydrochloride serves as a versatile heterocyclic building block for the synthesis of more complex pyrimidine-containing molecules, particularly in medicinal chemistry programs exploring structure-activity relationships at the pyrimidine 5-position [1]. The isopropyl substituent provides a moderately lipophilic, sterically defined group that can be used to probe hydrophobic binding pockets or modulate physicochemical properties in lead optimization campaigns.

Kinase Inhibitor Scaffold Precursor

Given the established role of pyrimidine and pyrimidin-2-ol cores in kinase inhibitor design—including PI3K, CDK, and CSF1R/DAPK1 inhibitors—this compound may serve as a synthetic intermediate for the preparation of functionalized kinase inhibitor candidates [1]. Researchers should note that substitution at the 5-position can influence kinase selectivity profiles, making this a useful diversification point in library synthesis.

Analytical Reference Standard

With a defined purity of ≥95%, characteristic NMR spectral data available through reference databases, and a distinct LogP of -0.15, 5-isopropylpyrimidin-2-ol hydrochloride can serve as a reference standard for HPLC method development and LC-MS quantification of pyrimidine-containing compounds in complex matrices [1][2].

Anti-Inflammatory Agent Intermediate

Based on class-level evidence that pyrimidine derivatives exhibit anti-inflammatory activity through inhibition of prostaglandin synthesis, lipoxygenase pathways, and cytokine production, this compound may be employed as a starting material or intermediate in the synthesis of novel anti-inflammatory agents [1]. Primary screening is essential to establish target-specific activity.

Application
Selection Property
Validation Focus
SAR building block
5-substituted pyrimidine scaffold
Synthetic reproducibility and purity verification
Kinase inhibitor precursor
Pyrimidine core for kinase inhibitor synthesis
Kinase selectivity screening
Analytical reference standard
Defined purity and LogP
HPLC/LC-MS method development
Inflammation research intermediate
Pyrimidine scaffold for inflammation pathway studies
Primary screening (LOX/IMPDH assays)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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